Cyanocyanamide;1-ethyl-2-methylimidazole
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Overview
Description
Cyanocyanamide;1-ethyl-2-methylimidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is particularly interesting due to its unique chemical structure and properties, which make it useful in several scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanocyanamide;1-ethyl-2-methylimidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Cyanocyanamide;1-ethyl-2-methylimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Cyanocyanamide;1-ethyl-2-methylimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of Cyanocyanamide;1-ethyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyanocyanamide;1-ethyl-2-methylimidazole include other substituted imidazoles, such as 1-methylimidazole and 1-butyl-3-methylimidazolium dicyanamide .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain applications where other imidazoles may not be as effective .
Properties
CAS No. |
833480-22-1 |
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Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
cyanocyanamide;1-ethyl-2-methylimidazole |
InChI |
InChI=1S/C6H10N2.C2HN3/c1-3-8-5-4-7-6(8)2;3-1-5-2-4/h4-5H,3H2,1-2H3;5H |
InChI Key |
IYJPQQRBEFKTBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C.C(#N)NC#N |
Origin of Product |
United States |
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